
N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the structure of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide was confirmed using these techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized through a series of reactions, including coupling and treatment with 1-(2-chloroethyl)piperidine hydrochloride .Wissenschaftliche Forschungsanwendungen
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Compounds structurally related to N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide, such as substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrate significant in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting their potential in cancer therapy research (Borzilleri et al., 2006).
Anticancer Evaluation
Another avenue of research involves the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have shown moderate to excellent anticancer activity against several cancer cell lines. This points towards their potential as therapeutic agents in oncology (Ravinaik et al., 2021).
Corrosion Inhibition
Derivatives of benzothiazole have also been synthesized to study their corrosion inhibiting effect on steel in acidic solutions. These compounds offer extra stability and higher inhibition efficiencies, showcasing their utility in industrial applications related to corrosion prevention (Hu et al., 2016).
Antimicrobial Agents
Research into thiazole derivatives includes the synthesis of compounds with significant antimicrobial activity. For instance, a series of new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated potent growth inhibitory effects against various pathogenic strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Green Chemistry Synthesis
The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions conducted in water as a solvent-free medium aligns with the principles of green chemistry. These syntheses not only adhere to environmental-friendly procedures but also achieve nearly quantitative yields, underscoring the importance of sustainable practices in chemical synthesis (Horishny & Matiychuk, 2020).
Zukünftige Richtungen
The future directions in the research of similar compounds could involve further exploration of their therapeutic potential. For instance, compounds with similar structures have shown promising anti-inflammatory properties . Further studies could also focus on optimizing the synthesis process and exploring other potential applications of these compounds.
Eigenschaften
IUPAC Name |
N-[4-[3-oxo-3-(propan-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11(2)17-14(20)9-8-13-10-22-16(18-13)19-15(21)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLHNCAMRXEBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555196.png)
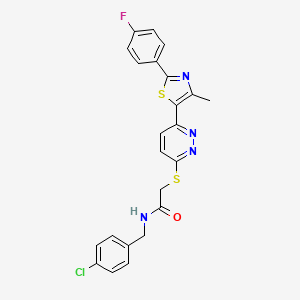
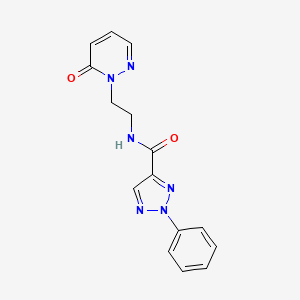
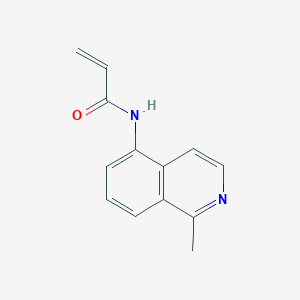
![2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2555201.png)
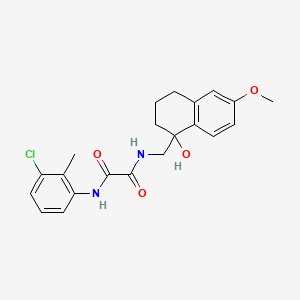


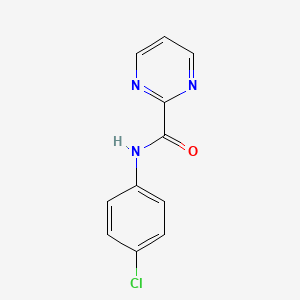
![3-(1,2,4-Triazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2555210.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide](/img/structure/B2555211.png)
![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B2555214.png)
